
BP-1-102
説明
BP-1-102は、シグナル伝達および転写活性化因子3(STAT3)タンパク質を特異的に標的とする低分子阻害剤です。STAT3は、細胞成長、生存、および分化を含むさまざまな細胞プロセスにおいて重要な役割を果たす転写因子です。 This compoundは、STAT3のリン酸化および活性化を阻害する能力で知られており、癌研究および治療において貴重なツールとなっています .
準備方法
合成ルートと反応条件
BP-1-102は、複数段階の化学プロセスによって合成されます。合成には、重要な中間体の調製、それに続くカップリング、およびその後の官能基の修飾が含まれます。 反応条件には、通常、有機溶媒、触媒、および特定の温度と圧力の設定が含まれ、目的の化学的変換が保証されます .
工業生産方法
This compoundの詳細な工業生産方法は広く公表されていませんが、この化合物は一般的に研究室で標準的な有機合成技術を使用して生産されています。 合成プロセスのスケーラビリティにより、研究および前臨床試験に十分な量のthis compoundを生産できます .
化学反応の分析
反応の種類
BP-1-102は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成できます。
還元: this compoundは、還元されて還元誘導体を形成できます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。 反応条件は、目的の変換に応じて異なりますが、通常、制御された温度、溶媒、および触媒が含まれます .
主要な生成物
This compoundの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれます .
科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。
科学的研究の応用
Efficacy in Cancer Cell Lines
Numerous studies have demonstrated the antitumor effects of BP-1-102 across various cancer types. It has shown significant efficacy in:
- B-cell Lymphoma : In preclinical models, this compound effectively inhibited hyper-IgM secreting B-cell lymphoma cell lines (Mec-1 and RL) as well as Waldenström macroglobulinemia cell lines (MWCL-1 and BCWM-1) by disrupting STAT3 activity .
- T-cell Acute Lymphoblastic Leukemia : this compound was found to inhibit colony formation and induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines (MOLT-4 and CUTLL1). The treatment led to significant reductions in cell viability and increased apoptosis rates, particularly at higher concentrations .
Summary of Antitumor Effects
Cancer Type | Cell Lines | Key Findings |
---|---|---|
B-cell Lymphoma | Mec-1, RL | Inhibition of STAT3 activity; reduced cell viability |
Waldenström Macroglobulinemia | MWCL-1, BCWM-1 | Significant cytotoxic effects |
T-cell Acute Lymphoblastic Leukemia | MOLT-4, CUTLL1 | Induced apoptosis; inhibited colony formation |
Cardiovascular Applications
This compound has also been studied for its potential in treating cardiovascular conditions, particularly intracranial aneurysms. Research indicates that it can regulate vascular smooth muscle cell contraction by inhibiting the JAK/STAT3/NF-kB signaling pathways. This regulation leads to:
- Reduced Inflammatory Response : this compound down-regulates inflammatory cytokines and matrix metalloproteinases (MMPs), which are implicated in aneurysm formation .
- Lower Blood Pressure : In animal models, treatment with this compound resulted in decreased blood pressure and reduced incidence of aneurysm rupture .
Summary of Cardiovascular Effects
Condition | Mechanism | Key Findings |
---|---|---|
Intracranial Aneurysms | Inhibition of JAK/STAT3/NF-kB pathways | Reduced blood pressure; decreased inflammatory markers |
General Cardiovascular Health | Modulation of smooth muscle cell contraction | Potential therapeutic benefits noted |
Case Study 1: T-cell Acute Lymphoblastic Leukemia
In a controlled study involving T-cell acute lymphoblastic leukemia cell lines treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell proliferation. Apoptosis assays indicated that at concentrations above 15 µM, apoptosis rates reached as high as 93% in MOLT-4 cells .
Case Study 2: Intracranial Aneurysm Model
An experimental model involving aneurysm-prone mice treated with this compound showed a significant reduction in aneurysm rupture rates compared to control groups. The treatment not only lowered blood pressure but also improved vascular health by restoring elastin levels within the arterial walls .
作用機序
BP-1-102は、STAT3のSH2ドメインに結合することで効果を発揮し、それによりSTAT3のリン酸化およびその後の活性化を防ぎます。この阻害は、STAT3シグナル伝達経路を混乱させ、細胞増殖、生存、および血管新生に関与する下流の標的遺伝子の抑制につながります。 関与する分子標的および経路には、STAT3二量体化の阻害およびSTAT3-DNA結合の遮断が含まれます .
類似の化合物との比較
This compoundは、STAT3阻害剤としての高い特異性と効力においてユニークです。類似の化合物には以下が含まれます。
Stattic: SH2ドメインと相互作用する、STAT3の別の低分子阻害剤.
SH-4-54: SH2ドメインに結合することでSTAT3を阻害する化合物.
S3I-201: STAT3二量体化を混乱させるSTAT3阻害剤.
This compoundは、STAT3 SH2ドメインに対する高い親和性と、さまざまな癌細胞株におけるSTAT3シグナル伝達の混乱における有効性により際立っています .
類似化合物との比較
BP-1-102 is unique in its high specificity and potency as a STAT3 inhibitor. Similar compounds include:
Stattic: Another small-molecule inhibitor of STAT3 that interacts with the SH2 domain.
SH-4-54: A compound that inhibits STAT3 by binding to the SH2 domain.
S3I-201: A STAT3 inhibitor that disrupts STAT3 dimerization.
This compound stands out due to its higher affinity for the STAT3 SH2 domain and its effectiveness in disrupting STAT3 signaling in various cancer cell lines .
生物活性
BP-1-102 is a small molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a crucial role in various cancers. This compound has shown significant antitumor activity in preclinical studies, particularly against hematological malignancies and solid tumors. Its mechanism of action involves blocking the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and subsequent transcriptional activation of target genes.
Inhibition of STAT3 Activity
This compound directly interacts with the SH2 domain of STAT3, which is essential for its activation. By preventing the phosphorylation and dimerization of STAT3, this compound effectively disrupts its ability to translocate to the nucleus and activate transcription of oncogenic target genes such as c-Myc and cyclin D1. This inhibition leads to reduced cell proliferation and survival in cancer cells.
Modulation of Signaling Pathways
Research indicates that this compound not only inhibits STAT3 but also affects other signaling pathways. For instance, it has been shown to modulate the MAPK pathways by enhancing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK while reducing extracellular signal-regulated kinase (ERK) activation. This dual action contributes to its antitumor effects by promoting apoptosis and inhibiting cell migration and invasion.
Antitumor Effects
Table 1: Summary of Antitumor Effects of this compound
Induction of Apoptosis
Flow cytometry studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For example, treatment with this compound resulted in a high percentage of late apoptotic cells in MOLT-4 and CUTLL1 lines, with rates reaching up to 93% at higher concentrations . This apoptosis induction is closely linked to the inhibition of STAT3 activity.
Inhibition of Cell Migration and Invasion
In addition to its effects on proliferation and apoptosis, this compound significantly reduces the migratory and invasive capabilities of cancer cells. This is particularly evident in gastric cancer cell lines where this compound treatment led to marked suppression of these processes .
Preclinical Efficacy in Hematological Malignancies
In a study focusing on B-cell lymphomas, this compound demonstrated potent efficacy by significantly reducing the levels of phosphorylated STAT3 in treated cell lines. The compound's ability to inhibit both constitutive and interleukin-induced STAT3 phosphorylation was noted as a critical factor in its therapeutic potential .
Solid Tumor Models
This compound has also been evaluated in solid tumor models, including breast cancer xenografts. Results indicated that oral administration led to significant tumor growth inhibition, further supporting its potential as a therapeutic agent against various malignancies .
特性
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSFFVDMUSXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334493-07-0 | |
Record name | BP-1-102 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of BP-1-102?
A1: this compound specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , , , ] It directly interacts with the Src homology 2 (SH2) domain of STAT3, a region crucial for STAT3 dimerization and subsequent activation. [, , , , ]
Q2: How does this compound binding to STAT3 affect its function?
A2: this compound binding to the SH2 domain of STAT3 effectively disrupts STAT3 dimerization. [, , , , ] This, in turn, prevents STAT3 from binding to DNA and activating the transcription of its target genes. [, , , , ]
Q3: What are the downstream consequences of this compound-mediated STAT3 inhibition?
A3: this compound-mediated STAT3 inhibition leads to the downregulation of several STAT3-regulated genes involved in cell survival, proliferation, angiogenesis, and drug resistance. [, , , , , ] Some of these genes include c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF. [, , , ] This downregulation ultimately induces apoptosis in tumor cells characterized by aberrant STAT3 activity. [, , , , , ]
Q4: How does this compound impact cellular processes beyond direct STAT3 inhibition?
A4: Beyond direct effects on STAT3, this compound treatment has been linked to:
- Modulation of other signaling pathways: Studies suggest that this compound can indirectly affect other signaling pathways like JAK2/STAT3/c-Myc, MAPK, and NF-κB. [, , , , ] The exact mechanisms of these interactions require further investigation.
- Impact on the tumor microenvironment: this compound can alter the tumor microenvironment by reducing the release of pro-inflammatory cytokines and chemokines. [] This modulation contributes to its antitumor effects.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C31H27F5N2O5S, and its molecular weight is 634.63 g/mol.
Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A6: Research on this compound analogs has revealed critical structural features influencing its activity and potency. [, ] For example:
- Hydrophobic Interactions: The pentafluorophenyl and cyclohexylbenzene moieties contribute significantly to binding affinity with the STAT3 SH2 domain through hydrophobic interactions. [] Modifications to these hydrophobic fragments often lead to decreased potency. [, , ]
- Linker Region: Variations in the linker region connecting the key pharmacophores can impact both potency and pharmacokinetic properties. [, ] For instance, replacing the original linker with alanine or proline resulted in analogs with improved inhibitory activity. []
Q7: Are there any promising this compound analogs with improved properties?
A7: Several this compound analogs have shown enhanced characteristics:
- Increased Potency: Analogs like H012, H070, H072, H098, H127, H142, H145, H152, and H155 have demonstrated significantly improved potency in inhibiting STAT3 DNA-binding activity compared to this compound. []
- Enhanced Permeability: Analog H058 exhibited better permeability in Caco-2 cell models compared to this compound, suggesting potential for improved bioavailability. []
Q8: What are the limitations of current this compound analogs?
A8: While some analogs show improved potency or permeability, challenges remain:
- Metabolic Stability: Analogs with alanine linkers, like H048 and H058, demonstrated low microsomal stability, potentially due to labile methyl groups. [] This instability could hinder their in vivo efficacy.
- Selectivity: Although this compound and its analogs generally exhibit selectivity for STAT3 over other STAT family members like STAT1 and STAT5, the degree of selectivity varies among analogs and requires further optimization. [, ]
Q9: What cancer types have shown sensitivity to this compound in preclinical studies?
A9: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:
- Hematological Malignancies: Multiple myeloma, Waldenström macroglobulinemia, and T-cell acute lymphoblastic leukemia cell lines have shown sensitivity to this compound. [, , ]
- Solid Tumors: this compound has exhibited antitumor effects in preclinical models of breast cancer, lung cancer, gastric cancer, and glioma. [, , , , , , , ]
Q10: What in vivo models have been used to study this compound?
A10: The efficacy of this compound has been investigated in several in vivo models, including:
- Xenograft Models: this compound has shown promising results in inhibiting tumor growth in xenograft models of human breast cancer and lung cancer. [, , , ]
- Syngeneic Models: Studies utilizing mouse models of intracranial aneurysms and renal interstitial fibrosis have also demonstrated the therapeutic potential of this compound. [, ]
Q11: Has this compound been tested in clinical trials?
A11: While preclinical data for this compound appears promising, it's important to note that, to date, it has not yet progressed to clinical trials.
Q12: What are the potential limitations and challenges associated with this compound?
A12: Despite its promise, there are challenges in developing this compound as a therapeutic agent:
- Off-target Effects: Recent studies using thermal shift assays and mass spectrometry suggest that this compound, along with other STAT3 inhibitors like Stattic, might act as nonspecific alkylating agents. [] This finding highlights the importance of further research to confirm these interactions and assess potential off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。